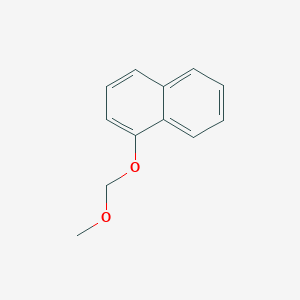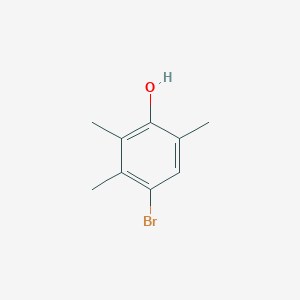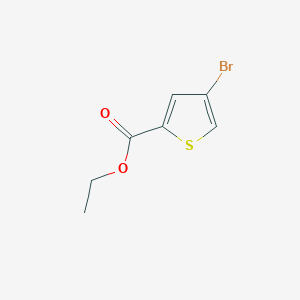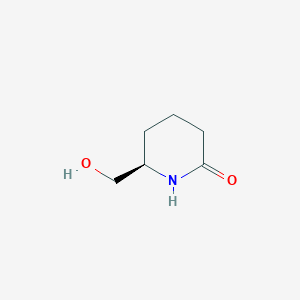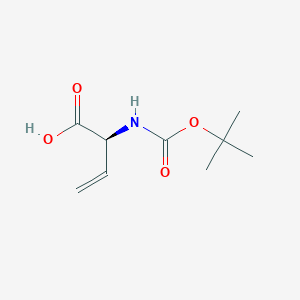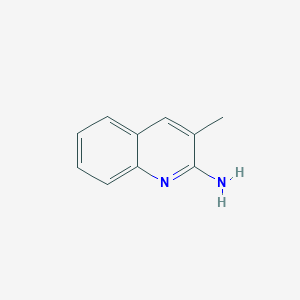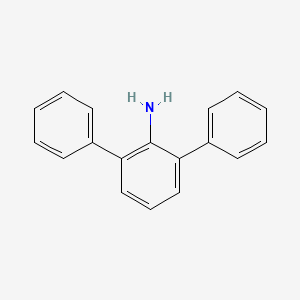
2,6-Diphenylaniline
Vue d'ensemble
Description
2,6-Diphenylaniline is an organic compound with the molecular formula C18H15N . It is also known by its synonyms m-Terphenyl-2′-amine and [1,1′:3′,1′′-Terphenyl]-2′-amine .
Molecular Structure Analysis
The molecular structure of 2,6-Diphenylaniline consists of a central aniline group (NH2) attached to two phenyl groups . The exact structure can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Physical And Chemical Properties Analysis
2,6-Diphenylaniline has a molecular weight of 245.32 g/mol . It has a predicted density of 1.103 g/cm3 and a predicted boiling point of 395.7°C . The melting point is reported to be 85-86°C . The compound is expected to be stable under normal conditions, but it should be stored in a dark place, under an inert atmosphere, at room temperature .
Applications De Recherche Scientifique
Use in Optoelectronics
The specific scientific field
2. A comprehensive and detailed summary of the application 2,6-Diphenylaniline has been used in the synthesis of donor-acceptor-donor (D-A-D) based quinoxaline diarylamine/heterocyclic amine derivatives . These derivatives have shown promise as yellow-blue emissive materials for optoelectrochemical study .
3. A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters The derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction . The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .
4. A thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses The photophysical properties of the dyes are influenced by their peripheral amines and the nature of solvents used . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D-A building units, which induces blue to yellow emission in both the solution and the neat solid film . Some of the dyes showed intense solid-state emission, moving the area of study toward aggregation induced emission (AIE) phenomenon .
Synthesis of Conjugated Polymers
The specific scientific field
2. A comprehensive and detailed summary of the application 2,6-Diphenylaniline has been used in the synthesis of donor-acceptor (D-A) conjugated polymers containing phenothiazine and diketopyrrolopyrrole derivatives . These polymers have shown potential for use in opto-electronic devices .
3. A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters The D-A conjugated polymers were synthesized via direct arylation polymerization using a palladium catalyst system . The C-N coupling reaction was performed for the synthesis of 4- (10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10- (pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .
4. A thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses The synthesized polymers were characterized using various techniques such as GPC, 1 H NMR, FTIR, XRD, DSC, PL and UV-Vis spectroscopy . They were used for the fabrication of organic field effect transistors .
Theranostic Imaging and Multimodal Photodynamic Therapy
The specific scientific field
2. A comprehensive and detailed summary of the application 2,6-Diphenylaniline has been used in the development of a theranostic nanomaterial for imaging and treatment of metastatic tumor sites . The nanomaterial is able to intervene by local generation of cellular damage through photodynamic therapy as well as by systemic induction of an immune response by immunotherapy upon inhibition of the mTOR signaling pathway .
3. A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters The nanomaterial was developed by incorporating a chromophore for imaging and a photosensitizer for treatment . The mechanism of action reveals that the nanoparticles are able to intervene by local generation of cellular damage through photodynamic therapy as well as by systemic induction of an immune response by immunotherapy upon inhibition of the mTOR signaling pathway .
4. A thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses The nanomaterial was able to strongly reduce the volume of the primary tumor as well as eradicate tumor metastases in a metastatic breast cancer and a multi-drug resistant patient-derived hepatocellular carcinoma models in female mice .
Safety And Hazards
2,6-Diphenylaniline is classified as a hazardous substance. It has been assigned the hazard statements H302, H315, H318, H335, and H410, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects . Appropriate safety measures should be taken when handling this compound.
Orientations Futures
Propriétés
IUPAC Name |
2,6-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQMLISBVUTWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451797 | |
| Record name | 2,6-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenylaniline | |
CAS RN |
87666-57-7 | |
| Record name | 2,6-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87666-57-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



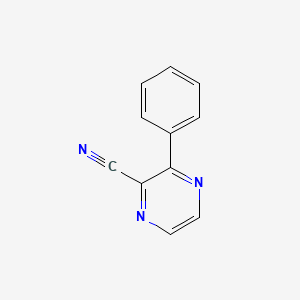
![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)
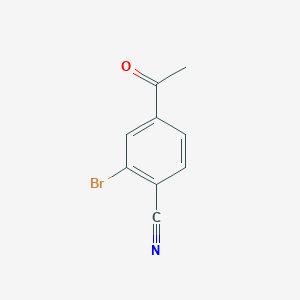
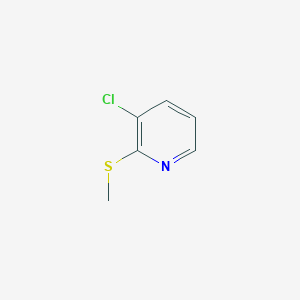
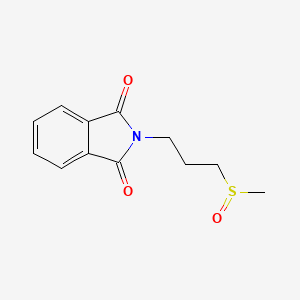
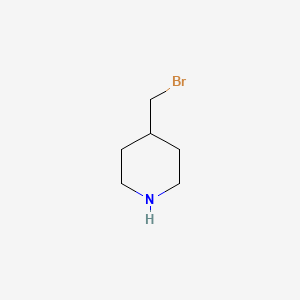
![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)
